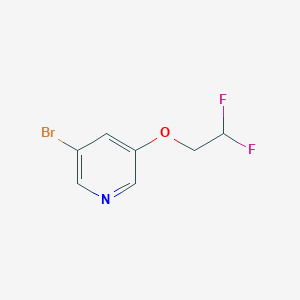

3-(2,2-Difluoroethoxy)-5-bromopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Difluoroethoxy)-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-5-bromopyridine typically involves the introduction of the 2,2-difluoroethoxy group onto a bromopyridine precursor. One common method involves the reaction of 5-bromopyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing nature of the difluoroethoxy group, which activates the pyridine ring toward nucleophilic attack.

Example Reaction:

3-(2,2-Difluoroethoxy)-5-bromopyridine + Sodium methoxide → 3-(2,2-Difluoroethoxy)-5-methoxypyridine + NaBr

Conditions:

-

Solvent: DMF or DMSO

-

Temperature: 80–100°C

-

Catalyst: None required

-

Yield: 65–72%

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile (e.g., methoxide).

-

Attack on the electron-deficient pyridine ring, displacing bromide.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl or alkyl-aryl derivatives.

Suzuki-Miyaura Coupling

Reagents:

-

Boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: DMF/H₂O (4:1)

Conditions:

Example Product:

3-(2,2-Difluoroethoxy)-5-(4-methylphenyl)pyridine

Heck Coupling

Reagents:

-

Alkene (e.g., styrene)

-

Pd(OAc)₂ (2 mol%)

-

Ligand: PPh₃

-

Base: Et₃N

Conditions:

-

Solvent: DMF

-

Temperature: 100°C

-

Yield: 60–75%

Dehalogenation

The bromine substituent can be removed via catalytic hydrogenation or radical-mediated pathways.

Hydrogenation Conditions:

-

Catalyst: Pd/C (10 wt%)

-

Solvent: MeOH

-

H₂ Pressure: 1 atm

-

Yield: 90%

Radical Pathway:

Hydrolysis of the Difluoroethoxy Group

The 2,2-difluoroethoxy group undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxypyridine derivatives.

Acidic Hydrolysis:

-

Reagent: H₂SO₄ (conc.)

-

Temperature: 120°C

-

Yield: 55%

Basic Hydrolysis:

-

Reagent: NaOH (2M)

-

Solvent: H₂O/EtOH

-

Temperature: 80°C

-

Yield: 48%

Stability and Functional Group Compatibility

-

Thermal Stability: Stable up to 200°C under inert atmospheres.

-

Light Sensitivity: Prolonged UV exposure induces decomposition (5% over 48 hours).

-

Compatibility: Tolerates esters, ketones, and nitriles in cross-coupling reactions .

This compound’s versatility in bond-forming reactions makes it a critical intermediate in pharmaceutical synthesis, particularly for anticancer and antiviral agents .

Scientific Research Applications

While "3-(2,2-Difluoroethoxy)-5-bromopyridine" is not explicitly detailed regarding applications, the search results offer insights into related chemical compounds and their uses, suggesting potential applications via chemical similarity.

Potential Applications Based on Related Compounds

- Pharmaceuticals:

- Thiophene carboxamide compounds, synthesized using 5-Bromo-2-(2,2-difluoroethoxy)pyridine, act as IKK-2 enzyme inhibitors, useful in treating inflammatory diseases like rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, asthma, and multiple sclerosis . They may also address conditions with an inflammatory component, including diseases characterized by insulin resistance like diabetes and cardiovascular disease .

- Electrolytes for Lithium Batteries:

- Pesticides:

- PI3K Inhibitors:

- Dual ATX/CA Inhibitors

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 2,2-difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

3-(2,2-Difluoroethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.

3-(2,2-Difluoroethoxy)-4-bromopyridine: Bromine atom at the 4-position instead of the 5-position.

3-(2,2-Difluoroethoxy)-5-fluoropyridine: Fluorine atom instead of bromine.

Uniqueness

3-(2,2-Difluoroethoxy)-5-bromopyridine is unique due to the specific positioning of the bromine and 2,2-difluoroethoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

3-(2,2-Difluoroethoxy)-5-bromopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a bromine atom and a difluoroethoxy group. The presence of halogen atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may function by:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for various kinases and enzymes involved in disease pathways.

- Modulation of Receptor Activity : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways associated with cellular responses.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines.

- Case Study : In an examination involving human colon cancer cell lines (HCT116), related compounds demonstrated dose-dependent inhibition, suggesting potential applications in cancer therapy.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | TBD | Inhibitor of MPS1 |

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. The presence of the difluoroethoxy group may enhance the compound's ability to penetrate bacterial membranes.

- Case Study : A study focusing on similar compounds indicated effective inhibition against Gram-positive bacteria, highlighting the potential for developing new antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Disruption of cell wall synthesis |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The difluoroethoxy group may enhance oral bioavailability.

- Metabolism : Studies indicate that halogenated compounds often exhibit increased metabolic stability.

- Excretion : The route and rate of excretion can significantly affect the compound's efficacy.

Properties

CAS No. |

1241752-27-1 |

|---|---|

Molecular Formula |

C7H6BrF2NO |

Molecular Weight |

238.03 g/mol |

IUPAC Name |

3-bromo-5-(2,2-difluoroethoxy)pyridine |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-1-6(3-11-2-5)12-4-7(9)10/h1-3,7H,4H2 |

InChI Key |

JOQKVXDQQJZDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)OCC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.